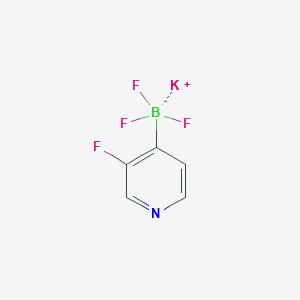

Potassium 3-fluoropyridine-4-trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoropyridin-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEQSFVEHOQBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=NC=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of Potassium Organotrifluoroborates from Boronic Acids for Advanced Chemical Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the pursuit of robust, reliable, and efficient reagents is paramount. While boronic acids have been instrumental as nucleophilic partners in palladium-catalyzed cross-coupling reactions, their inherent instability, propensity for dehydration to form boroxines, and challenging purification often present significant hurdles. This guide provides an in-depth exploration of the conversion of boronic acids into their corresponding potassium organotrifluoroborate salts—a transformation that bestows remarkable stability and ease of handling, thereby streamlining synthetic workflows and enhancing reproducibility.

The Imperative for Stability: Boronic Acids vs. Potassium Organotrifluoroborates

The utility of boronic acids in Suzuki-Miyaura cross-coupling is undeniable. However, their physical and chemical properties can be problematic. Many boronic acids are sensitive to air and moisture, leading to degradation over time and making long-term storage a significant challenge.[1][2] This instability necessitates careful handling and often requires the use of freshly prepared or purified material for optimal results.

Potassium organotrifluoroborates, in stark contrast, are generally crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[2][3][4] This allows for indefinite storage at room temperature without degradation, ensuring the integrity and reactivity of the reagent over extended periods.[2][5] The tetracoordinate nature of the boron atom in organotrifluoroborates effectively "protects" the carbon-boron bond from undesired side reactions, such as protodeboronation, which can plague their boronic acid counterparts.[2][5][6]

| Property | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (K[R-BF₃]) |

| Physical State | Often amorphous or difficult-to-handle solids | Typically crystalline, free-flowing solids[3] |

| Stability | Prone to dehydration (boroxine formation), air-sensitive | Indefinitely stable to air and moisture[2][5] |

| Handling | Often requires inert atmosphere; difficult to weigh accurately | Easy to handle and weigh on the benchtop |

| Purification | Can be challenging; chromatography often required | Readily purified by recrystallization[3] |

| Stoichiometry | Purity can be inconsistent due to boroxine formation | Monomeric species with well-defined stoichiometry[5][7] |

| Protodeboronation | Susceptible, especially under basic or acidic conditions | Significantly more resistant[6] |

This comparative analysis underscores the compelling reasons for converting boronic acids to their trifluoroborate salts. The enhanced stability and ease of use not only improve the reliability of subsequent reactions but also align with the principles of efficient and practical chemical synthesis.

The Core Transformation: From Boronic Acid to Trifluoroborate Salt

The preparation of potassium organotrifluoroborates from boronic acids is a straightforward and high-yielding process. The reaction involves the treatment of a boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).

Reaction Mechanism and Stoichiometry

The reaction proceeds via the displacement of the two hydroxyl groups on the boron atom by fluoride ions. The KHF₂ serves as a convenient source of both potassium and fluoride ions. The overall transformation can be represented as follows:

R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

It is common practice to use an excess of KHF₂ to drive the reaction to completion.

Caption: General reaction scheme for the synthesis of potassium organotrifluoroborates.

Experimental Protocols

Two primary workflows are presented here. The first details the conversion of an isolated boronic acid, which is ideal for commercially available or previously synthesized starting materials. The second, and often more efficient, workflow describes an in situ preparation, where the crude boronic acid is generated from an organometallic precursor and immediately converted to the trifluoroborate salt without isolation of the intermediate.

Protocol 1: Preparation from an Isolated Boronic Acid

This procedure is adapted from a robust method described in Organic Syntheses and is broadly applicable to many aryl- and heteroarylboronic acids.[8]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Naphthaleneboronic acid | 171.98 | 22.0 g | 128 mmol | 1.0 |

| Potassium hydrogen fluoride (KHF₂) | 78.10 | 30.3 g | 388 mmol | 3.0 |

| Methanol (MeOH) | 32.04 | 80 mL | - | - |

| Deionized Water (H₂O) | 18.02 | 100 mL | - | - |

| Acetonitrile (MeCN) | 41.05 | ~700 mL | - | - |

Step-by-Step Methodology

-

Dissolution: In a 1-L round-bottomed flask equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) in methanol.

-

Cooling: Cool the resulting solution to approximately 5 °C using an ice-water bath.

-

Addition of KHF₂: Prepare a solution of KHF₂ (3.0 equiv) in deionized water. Add this solution to the cooled methanolic solution of the boronic acid in portions over 10 minutes. A thick white slurry will form.[8]

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 20-30 minutes.

-

Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol and water.

-

Azeotropic Drying: Add acetonitrile (200 mL) to the flask and reconcentrate under reduced pressure. Repeat this azeotropic drying step to ensure the complete removal of water.[8]

-

Isolation and Recrystallization: Add acetonitrile (300 mL) to the resulting solid and heat the suspension to reflux with vigorous stirring for 10-15 minutes.

-

Purification: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the white, crystalline product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold acetonitrile and then diethyl ether. Dry the product under high vacuum to yield the pure potassium organotrifluoroborate salt.

Protocol 2: In Situ Preparation from an Aryl Halide

A significant advantage of this chemistry is that the intermediate boronic acid does not need to be purified.[9] This allows for a highly efficient one-pot synthesis starting from an aryl halide via an organometallic intermediate.

Sources

- 1. pure.ed.ac.uk [pure.ed.ac.uk]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Potassium 3-fluoropyridine-4-trifluoroborate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorinated pyridine scaffolds into molecular architectures is a cornerstone of modern drug discovery. The unique electronic properties of the fluorine atom, when strategically placed on a pyridine ring, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Potassium 3-fluoropyridine-4-trifluoroborate (CAS 1451390-70-7) has emerged as a key building block in this endeavor, offering a stable, versatile, and efficient means of introducing the 3-fluoropyridin-4-yl moiety. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on enabling its effective use in research and development.

Potassium organotrifluoroborates, as a class, are prized for their enhanced stability compared to their boronic acid counterparts.[1][2] They are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation, a significant advantage in both laboratory and process chemistry settings.[3][4] This inherent stability simplifies handling and stoichiometry calculations, contributing to more reproducible and reliable experimental outcomes.

Physicochemical and Spectroscopic Properties

While a comprehensive, experimentally determined dataset for this compound is not extensively published, its properties can be reliably inferred from the well-established characteristics of related organotrifluoroborates and fluorinated pyridines.

| Property | Value (Estimated/Inferred) | Citation/Justification |

| CAS Number | 1451390-70-7 | N/A |

| Molecular Formula | C₅H₃BF₄KN | Derived from structure |

| Molecular Weight | 202.00 g/mol | [5] |

| Appearance | White to off-white crystalline solid | General property of potassium organotrifluoroborates[6] |

| Solubility | Soluble in polar solvents such as methanol, acetonitrile, and water; limited solubility in nonpolar organic solvents. | General property of potassium trifluoroborate salts[7] |

| Stability | Air and moisture stable under standard storage conditions.[1][2] | Indefinitely stable to air and moisture.[1] |

| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine on the pyridine ring and another for the BF₃⁻ group. | Inferred from the molecular structure. |

| ¹¹B NMR | A characteristic signal for the tetracoordinate boron atom is expected. | Inferred from the molecular structure. |

Synthesis and Purification: A Reliable Pathway

The synthesis of potassium organotrifluoroborates is typically a straightforward process, proceeding from the corresponding boronic acid or boronate ester.[3] This transformation offers a practical route to multigram quantities of the stable trifluoroborate salt.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Step-by-Step Synthesis Protocol

-

Grignard Reagent Formation: To a solution of 3-fluoro-4-bromopyridine in an appropriate anhydrous ether solvent (e.g., THF), a Grignard reagent such as isopropylmagnesium chloride lithium chloride complex is added at low temperature (e.g., -15 °C) to facilitate the halogen-metal exchange.

-

Borylation: The resulting Grignard reagent is then treated with a trialkyl borate, typically triisopropyl borate, at low temperature. The reaction is allowed to slowly warm to room temperature to ensure complete formation of the boronate ester.

-

Hydrolysis: The reaction mixture is quenched with an acidic aqueous solution (e.g., HCl) to hydrolyze the boronate ester to the corresponding 3-fluoropyridine-4-boronic acid.

-

Trifluoroborate Salt Formation: The crude boronic acid is then dissolved in a suitable solvent like methanol, and an aqueous solution of potassium hydrogen fluoride (KHF₂) is added.[3] The resulting this compound typically precipitates from the solution and can be isolated by filtration.

-

Purification: The isolated solid can be further purified by recrystallization from a suitable solvent system, such as acetonitrile or an acetone/diethyl ether mixture, to yield a crystalline, air- and moisture-stable product.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction enables the facile introduction of the 3-fluoropyridin-4-yl moiety onto a wide range of aryl and heteroaryl halides or triflates.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The use of a potassium trifluoroborate salt necessitates an initial hydrolysis step to generate the active boronic acid species in situ.

Caption: The Suzuki-Miyaura catalytic cycle utilizing a potassium trifluoroborate.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

-

Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water or THF/water (typically in a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11] Due to its stability, prolonged storage at ambient temperature is generally acceptable.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly valuable and practical reagent for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Its inherent stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate the 3-fluoropyridin-4-yl motif into their target structures, accelerating the pace of discovery and innovation.

References

- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Wipf, P. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.

- Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1647–1661.

- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313–4327.

- Sigma-Aldrich. (n.d.).

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–23.

- Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396.

- PubChem. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate.

- U.S. Borax. (n.d.).

- Ferguson, G., & Lough, A. J. (1991). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate.

- Carl ROTH. (2025).

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Washington Mills. (2023).

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.

- Actylis. (2013).

- Boron Molecular. (n.d.).

- Organic Syntheses. (n.d.). Procedure.

- Dehghani, M., & Schaffie, M. (2021).

- Wikipedia. (n.d.). Organoboron chemistry.

- ChemicalBook. (2023). Potassium (3-fluoro-4-formylphenyl)

- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.

- Li, Y., et al. (2023). Kinetics of Boron Recovery from Boron-Rich Slag via Low-Temperature Soda Roasting. Minerals, 13(7), 957.

- Sigma-Aldrich. (2025).

- Actylis Lab Solutions. (2010).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. carlroth.com [carlroth.com]

- 9. washingtonmills.com [washingtonmills.com]

- 10. actylislab.com [actylislab.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Discovery and First Synthesis of Potassium 3-fluoropyridine-4-trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the conceptual discovery and first proposed synthesis of Potassium 3-fluoropyridine-4-trifluoroborate, a novel reagent with significant potential in medicinal chemistry and drug development. Capitalizing on the well-established utility of both fluorinated pyridines and potassium organotrifluoroborates, this document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the scientific rationale underpinning the creation of this valuable chemical entity. The guide is designed to be a practical resource for researchers seeking to incorporate this and similar building blocks into their synthetic programs.

Introduction: The Convergence of Fluorinated Pyridines and Organotrifluoroborates in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their biological activity by altering properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated pyridines are highly sought-after building blocks in the design of novel therapeutics.[3]

Parallel to the rise of fluorine chemistry, the development of robust and versatile cross-coupling methodologies has revolutionized the synthesis of complex molecules. In this context, potassium organotrifluoroborate salts, pioneered and extensively developed by the research group of Gary A. Molander, have emerged as superior alternatives to traditional boronic acids and their esters.[4][5] These salts are typically crystalline, air- and moisture-stable solids that can be stored indefinitely, offering significant advantages in terms of handling and stoichiometry.[2][6] Their enhanced stability and, in many cases, improved reactivity in Suzuki-Miyaura cross-coupling reactions make them invaluable tools for synthetic chemists.[4][7][8]

This guide details the first synthesis of a molecule that combines these two privileged motifs: this compound. The "discovery" of this compound is presented as the logical and strategic convergence of these two fields, with the aim of providing a novel, stable, and reactive building block for the synthesis of next-generation pharmaceuticals.

The Synthetic Blueprint: A Two-Stage Approach

The synthesis of this compound is envisioned as a two-stage process, commencing with the preparation of the key intermediate, 3-fluoropyridine-4-boronic acid, followed by its conversion to the target trifluoroborate salt.

Figure 1: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of 3-Fluoropyridine-4-boronic acid via Directed ortho-Metalation

The commercially available, yet often costly, 3-fluoropyridine-4-boronic acid (CAS 458532-97-3) is the cornerstone of this synthesis.[9][10] For the purpose of this guide, we will detail its preparation from the more accessible starting material, 3-fluoropyridine. The key transformation is a Directed ortho-Metalation (DoM), a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems.[11] In this case, the fluorine atom at the 3-position of the pyridine ring is expected to direct lithiation to the adjacent C-4 position.

Protocol 1: Synthesis of 3-Fluoropyridine-4-boronic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Base: A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a suitable solvent is added dropwise via syringe. The use of a strong, non-nucleophilic base like LDA is often preferred for pyridines to minimize competitive addition to the C=N bond.

-

Addition of Starting Material: 3-Fluoropyridine is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

-

Borylation: A solution of triisopropyl borate in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred vigorously to effect hydrolysis of the boronic ester.

-

Workup and Isolation: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then brought to a neutral pH, at which point the 3-fluoropyridine-4-boronic acid may precipitate. The product can be collected by filtration or extracted into an organic solvent after adjusting the pH.

Stage 2: Conversion to this compound

The final step of the synthesis involves the conversion of the boronic acid to the corresponding potassium trifluoroborate salt. This transformation is typically achieved by reacting the boronic acid with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water.[12][13] This method is general for a wide range of aryl and heteroaryl boronic acids.[6][14]

Protocol 2: Synthesis of this compound

-

Dissolution: 3-Fluoropyridine-4-boronic acid is dissolved in methanol in a suitable flask.

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the methanolic solution of the boronic acid. An excess of KHF₂ is typically used to drive the reaction to completion.

-

Precipitation: The reaction mixture is stirred at room temperature. The formation of the potassium trifluoroborate salt, which is often sparingly soluble in the reaction mixture, results in its precipitation.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data and Characterization

The following table summarizes the expected materials and key parameters for the synthesis.

| Parameter | Stage 1: 3-Fluoropyridine-4-boronic acid | Stage 2: this compound |

| Starting Material | 3-Fluoropyridine | 3-Fluoropyridine-4-boronic acid |

| Key Reagents | n-BuLi or LDA, Triisopropyl borate | Potassium hydrogen fluoride (KHF₂) |

| Solvent(s) | Anhydrous THF | Methanol, Water |

| Reaction Temperature | -78 °C to room temperature | Room temperature |

| Typical Yield | 60-80% (estimated) | >90% |

| Product Appearance | White to off-white solid | White crystalline solid |

| Molecular Formula | C₅H₅BFNO₂ | C₅H₄BF₆K N |

| Molecular Weight | 140.91 g/mol | 203.00 g/mol |

Characterization: The structure and purity of the final product, this compound, would be confirmed using a suite of analytical techniques, including:

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To identify characteristic functional group vibrations.

-

Elemental Analysis: To confirm the elemental composition.

Mechanistic Insights

The key steps of the synthesis are underpinned by well-understood reaction mechanisms.

Sources

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. synchem.de [synchem.de]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

A Guide to the Thermal Stability of Potassium 3-fluoropyridine-4-trifluoroborate: A Critical Assessment for Pharmaceutical Development

Introduction: The Rising Prominence of Organotrifluoroborates in Medicinal Chemistry

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their enhanced stability compared to boronic acids, coupled with their ease of handling and functional group tolerance, has cemented their role in complex molecule synthesis.[1][2][3] Potassium 3-fluoropyridine-4-trifluoroborate, a key building block for introducing the 3-fluoropyridine moiety found in numerous bioactive compounds, is no exception. As with any active pharmaceutical ingredient (API) precursor or intermediate, a thorough understanding of its thermal stability is paramount for ensuring safe and reproducible manufacturing processes, as well as for defining appropriate storage and handling conditions.[4]

This in-depth technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this particular compound is not extensively available in the public domain, this guide synthesizes established principles from the broader class of potassium aryltrifluoroborates and outlines the authoritative analytical techniques required for its characterization. The methodologies detailed herein are designed to provide researchers, process chemists, and drug development professionals with the necessary tools to rigorously assess the thermal properties of this critical reagent.

Understanding the Physicochemical Landscape of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are ionic salts characterized by a tetrahedral boron center covalently bound to an aryl group and three fluorine atoms, with a potassium cation providing charge balance. This structure confers a high degree of stability compared to their boronic acid counterparts, which are prone to dehydration and protodeboronation.[5] Generally, potassium organotrifluoroborates are crystalline solids that are stable to air and moisture at ambient temperatures, allowing for extended storage without significant degradation.[1][4]

The thermal stability of these salts is influenced by several factors, including the nature of the organic substituent and the overall crystalline lattice energy. While many organotrifluoroborates exhibit high thermal stability, it is crucial to experimentally determine the decomposition temperature for each specific compound to identify the upper limits of safe handling and processing.

Core Analytical Techniques for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of solid-state materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] These methods provide complementary information on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] This technique is invaluable for determining the onset of decomposition, identifying the presence of volatile components (such as residual solvents or water), and quantifying the extent of degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[7][8]

Experimental Protocol: A Self-Validating Approach to Thermal Analysis

The following protocols for TGA and DSC are designed to provide a robust and reliable assessment of the thermal stability of this compound.

Sample Preparation and Handling

Given that organotrifluoroborates can be hygroscopic, it is imperative to handle the sample in a controlled environment (e.g., a glovebox with low humidity) to prevent the absorption of atmospheric moisture, which could interfere with the thermal analysis. The sample should be a fine, homogeneous powder to ensure uniform heat transfer.

Thermogravimetric Analysis (TGA) Workflow

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Loading: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition curve.

-

Quantify the percentage of mass loss at different temperature intervals.

-

Caption: TGA Experimental Workflow for Thermal Stability Assessment.

Differential Scanning Calorimetry (DSC) Workflow

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Loading: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is recommended.

-

Temperature Program:

-

Heat from ambient temperature to a temperature below the expected decomposition point (e.g., 250 °C) to observe any phase transitions or melting.

-

Cool the sample back to ambient temperature.

-

Reheat the sample to a higher temperature (e.g., 400 °C) to observe decomposition.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each event by integrating the peak area.

-

Caption: DSC Experimental Workflow for Thermal Event Analysis.

Anticipated Results and Mechanistic Insights

Based on the known properties of related potassium aryltrifluoroborates and potassium tetrafluoroborate, the following outcomes can be anticipated for this compound:

| Parameter | Expected Observation | Significance |

| TGA: Onset of Decomposition (Tonset) | Likely to be above 200 °C | Indicates good thermal stability for typical pharmaceutical processing. |

| TGA: Mass Loss | A significant, sharp mass loss corresponding to decomposition. | The percentage of mass loss can help elucidate the decomposition pathway. |

| DSC: Melting Point | May exhibit a sharp endothermic peak corresponding to melting prior to decomposition. Some salts decompose without melting. | A distinct melting point is a key physical property. |

| DSC: Decomposition | An exothermic event is expected, indicating that the decomposition process releases energy. | The magnitude of the exotherm provides information on the energetic nature of the decomposition. |

The decomposition of aryltrifluoroborates can proceed through various pathways, including the cleavage of the carbon-boron bond. The presence of the fluorine atom on the pyridine ring may influence the decomposition mechanism and the stability of the resulting fragments. Analysis of the evolved gases from the TGA experiment using a coupled mass spectrometer (TGA-MS) can provide valuable insights into the decomposition products.

Safety, Handling, and Storage Recommendations

While potassium organotrifluoroborates are generally considered stable, it is prudent to handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] The compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[9] In case of a fire, use a dry chemical, foam, or carbon dioxide extinguisher.[9]

Conclusion

A thorough understanding of the thermal stability of this compound is a non-negotiable aspect of its application in pharmaceutical development. The systematic application of TGA and DSC, as outlined in this guide, provides a robust framework for obtaining the critical data necessary for safe handling, process optimization, and regulatory compliance. While this guide provides a strong foundation based on the properties of analogous compounds, it is imperative that experimental data be generated for this specific molecule to ensure the highest standards of scientific integrity and process safety.

References

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313–4327.

- Hao, H., Sun, S., & Zhang, G. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2267–2270.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Batey, R. A., Quach, T. D., & Shen, M. (2002). Neutral and Cationic Rhodium(I) and Iridium(I) Complexes as Catalysts for the Nucleophilic Addition of Potassium Aryl- and Alkenyltrifluoroborates to Aldehydes. Organic Letters, 4(15), 2573–2576.

- Molander, G. A., & Ito, T. (2001).

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

- Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Bromides and Iodides. The Journal of Organic Chemistry, 67(24), 8416–8423.

- Vedejs, E., & Chapman, R. W. (1994). A General, Practical Method for the Synthesis of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 59(18), 5373–5375.

-

Darses, S., & Genet, J.-P. (2006). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: potassium fluoride. Retrieved from [Link]

-

Heriot-Watt University. (2024). Revisiting Solid-Solid Phase Transitions in Sodium and Potassium Tetrafluoroborate for Thermal Energy Storage. Retrieved from [Link]

-

Molander, G. A., & Traister, K. M. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Retrieved from [Link]

- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1559–1569.

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

- Chen, C.-H., & Chang, M.-B. (n.d.). Decomposition of Boron Trifluoride in the RF Plasma Environment.

-

Molander, G. A., & Ham, J. (2014). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. Retrieved from [Link]

- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry, 82(1), 161–169.

- Simmie, J. M. (2016). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 18(11), 1435–1443.

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C | MDPI [mdpi.com]

- 7. iitk.ac.in [iitk.ac.in]

- 8. pure.hw.ac.uk [pure.hw.ac.uk]

- 9. fishersci.com [fishersci.com]

- 10. washingtonmills.com [washingtonmills.com]

Methodological & Application

Application Note: Robust and Efficient Suzuki-Miyaura Coupling of Potassium 3-Fluoropyridine-4-trifluoroborate for the Synthesis of Novel Biaryl Scaffolds

Abstract

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of potassium 3-fluoropyridine-4-trifluoroborate with various aryl and heteroaryl halides. The 3-fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, and its incorporation into complex molecules is of significant interest to drug development professionals.[1][2] Potassium organotrifluoroborate salts offer substantial advantages over traditional boronic acids, including enhanced stability, ease of handling, and resistance to protodeboronation, making them ideal reagents for complex molecular synthesis.[3][4] This document details a field-proven protocol, explains the mechanistic rationale behind component selection, and provides troubleshooting guidance to enable researchers to reliably synthesize novel 4-aryl-3-fluoropyridine derivatives.

Introduction: The Strategic Advantage of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[5][6] In the context of pharmaceutical and agrochemical research, the synthesis of heteroaromatic compounds is of paramount importance.[7][8] Specifically, the 3-fluoropyridine unit is a highly sought-after motif. The introduction of a fluorine atom at the 3-position can significantly modulate a molecule's physicochemical properties, such as basicity and metabolic stability, without introducing significant steric bulk.[1]

Traditional Suzuki-Miyaura couplings often employ boronic acids, which can be prone to decomposition and homocoupling, especially in the case of electron-deficient heteroaryl systems.[3][7] Potassium organotrifluoroborate salts, such as this compound, serve as robust and reliable alternatives.[4] These crystalline, air- and moisture-stable solids are easily handled and stored, offering excellent stoichiometry control.[9] Their key advantage lies in the "slow release" of the corresponding boronic acid in situ under the reaction conditions, which maintains a low concentration of the active boron species, thereby minimizing unwanted side reactions like protodeboronation and oxidative homocoupling.[10][11][12]

This protocol is specifically tailored for the coupling of this compound, an electron-deficient heteroaryltrifluoroborate, which presents unique challenges that are addressed through the careful selection of catalyst, ligand, base, and solvent.

Mechanistic Rationale: A Self-Validating System

The success of the Suzuki-Miyaura coupling with potassium organotrifluoroborates hinges on a finely tuned interplay between the hydrolysis of the trifluoroborate and the palladium catalytic cycle. Understanding this interplay is key to troubleshooting and optimizing the reaction.

Activation of the Trifluoroborate: The "Slow Release" Principle

The tetracoordinate boron atom in the [R-BF₃]K salt is relatively inert and not directly active in the transmetalation step of the Suzuki cycle.[9] The reaction is initiated by the slow, base-mediated hydrolysis of the trifluoroborate salt to the corresponding boronic acid or a related boronate species. This is the rate-limiting step for the availability of the nucleophilic partner.[10][11][12]

This "slow release" mechanism is crucial for electron-deficient heteroaryl systems, which are particularly susceptible to protodeboronation.[3] By keeping the concentration of the boronic acid low throughout the reaction, its decomposition is minimized, ensuring that it is available for productive cross-coupling.[10][11][12]

The Palladium Catalytic Cycle

The core of the reaction is the palladium-catalyzed cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. Simplified Suzuki-Miyaura catalytic cycle for organotrifluoroborates.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the overall cycle.[5]

-

Transmetalation: The organic group from the activated boron species (3-fluoropyridinyl) is transferred to the palladium center, displacing the halide. The base plays a critical role here, facilitating the formation of a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst.[5]

The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for promoting both the oxidative addition of challenging electrophiles (like aryl chlorides) and the subsequent reductive elimination.[3][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of electron-deficient heteroaryltrifluoroborates.[3]

Materials and Reagents

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate [Pd(OAc)₂]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (anhydrous)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

The following workflow outlines the key steps for a successful coupling reaction.

Figure 2. General experimental workflow for the coupling reaction.

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl halide (1.0 equivalent, e.g., 0.25 mmol), palladium(II) acetate (1 mol%), RuPhos (2 mol%), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the vial with a cap containing a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous ethanol via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Place the vial in a preheated oil bath or heating block at 85 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data and Expected Outcomes

The following table summarizes representative results for the coupling of similar fluorinated pyridine trifluoroborates with various aryl halides, based on established literature.[3][12] These outcomes serve as a benchmark for what researchers can expect when applying the protocol to this compound.

| Entry | Fluoropyridine Trifluoroborate | Coupling Partner | Product | Yield (%) |

| 1 | 2-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | 2-Fluoro-3-(4-cyanophenyl)pyridine | 73[3][12] |

| 2 | 2-Fluoropyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | 2-Fluoro-3-(4-cyanophenyl)pyridine | 49[3][12] |

| 3 | 6-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | 2-Fluoro-5-(4-cyanophenyl)pyridine | 65[3][12] |

| 4 | 6-Fluoropyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | 2-Fluoro-5-(4-cyanophenyl)pyridine | 78[3][12] |

| 5 | Pyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | 3-(4-Cyanophenyl)pyridine | 68[3] |

Table 1. Representative yields for the Suzuki-Miyaura coupling of fluorinated pyridine trifluoroborates. Conditions: 1 mol% Pd(OAc)₂, 2 mol% RuPhos, 2 equiv. Na₂CO₃, EtOH, 85 °C.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient base or water for hydrolysis- Poor quality solvent/reagents- Reaction temperature too low | - Use fresh Pd(OAc)₂ and ligand.- Ensure the base is dry and of high purity. Consider using Cs₂CO₃ or K₃PO₄, which can be more effective.[11]- Use anhydrous ethanol.- Increase temperature to 90-100 °C, but monitor for decomposition. |

| Protodeboronation of Trifluoroborate | - Presence of excess water or acidic impurities- Reaction time too long at high temperature | - Use anhydrous solvent. Ensure base is not hygroscopic.- Monitor the reaction closely and stop once the starting material is consumed. Do not run for excessively long periods. |

| Formation of Homocoupled Byproducts | - Oxygen contamination leading to oxidative homocoupling of the boronic acid- Catalyst decomposition | - Ensure the reaction is set up under a strictly inert atmosphere.- Increase ligand to palladium ratio slightly (e.g., L:Pd of 2.5:1). |

| Difficulty with Aryl Chlorides | - Insufficiently active catalyst system | - Increase catalyst loading to 2-3 mol%.- Consider alternative, highly active ligands such as XPhos or SPhos.[3] |

Table 2. Common troubleshooting guide for the Suzuki-Miyaura coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and reliable method for the synthesis of valuable 4-aryl-3-fluoropyridine derivatives. The superior stability and handling characteristics of the trifluoroborate salt, combined with an optimized palladium/RuPhos catalytic system, overcome common challenges associated with electron-deficient heteroaryl couplings. This protocol provides a robust foundation for researchers in medicinal chemistry and materials science to access novel chemical entities with high efficiency and predictability.

References

-

Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7364–7370. [Link]

-

Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry, 8(1), 13-19. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Molander, G. A., & Ellis, N. (2006). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(19), 7471–7476. [Link]

-

O'Hagan, D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13478–13485. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9679–9683. [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(21), 6878–6886. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

-

ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Molander, G. A., & Figueroa, R. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania ScholarlyCommons. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Love, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

ChemDirect. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

-

Cella, R., et al. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250. [Link]

-

Semantic Scholar. (2017). Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

- 1. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 2. Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles / The Journal of Organic Chemistry, 2006 [sci-hub.box]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Ligand-Mediated Suzuki Coupling of 3-Fluoropyridine-4-Trifluoroborate

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine moieties are of paramount importance in modern medicinal chemistry and drug development. Their incorporation into molecular scaffolds can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-fluoropyridine scaffold, in particular, is a key building block in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing the crucial carbon-carbon bonds to create these complex molecules.[1] This guide focuses on the Suzuki coupling of potassium 3-fluoropyridine-4-trifluoroborate, a stable and readily accessible building block, with a deep dive into the critical role of ligand selection in achieving high efficiency and yield.

Potassium organotrifluoroborates have gained widespread use in Suzuki-Miyaura reactions due to their enhanced stability compared to the corresponding boronic acids.[2] They are generally crystalline solids, stable to air and moisture, and less prone to protodeboronation, which simplifies handling and storage.[2]

The Heart of the Matter: Ligand Effects on the Catalytic Cycle

The choice of ligand in a palladium-catalyzed Suzuki-Miyaura coupling is not merely an optimization step but a fundamental determinant of the reaction's success. The ligand directly influences the electronic and steric environment of the palladium center, thereby governing the rates and efficiencies of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like electron-deficient fluoropyridines, the right ligand is essential to overcome potential hurdles such as slow oxidative addition or catalyst deactivation.

The primary role of the phosphine or N-heterocyclic carbene (NHC) ligand is to stabilize the palladium(0) species and facilitate the catalytic cycle.[3] Bulky, electron-rich ligands are often preferred as they promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition.[4][5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The ligand (L) plays a crucial role in each step.

Comparative Analysis of Ligand Classes for Coupling with 3-Fluoropyridine-4-Trifluoroborate

The successful coupling of this compound with various aryl and heteroaryl halides is highly dependent on the judicious selection of the phosphine or NHC ligand. Below is a comparative overview of commonly employed ligand classes and their anticipated performance in this specific transformation.

Buchwald-Type Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that creates a sterically hindered and electron-rich phosphorus center.[4][5][6] This architecture is highly effective for a broad range of challenging Suzuki-Miyaura couplings.[5][7]

-

Key Ligands: SPhos, XPhos, RuPhos

-

Mechanism of Action: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of aryl halides. The electron-rich nature of the phosphine enhances the rate of reductive elimination.

-

Expected Performance: For the coupling of 3-fluoropyridine-4-trifluoroborate, ligands like RuPhos and SPhos are expected to provide excellent yields, particularly with demanding aryl chloride coupling partners.[2][8][9] The choice between them may depend on the specific steric and electronic properties of the aryl halide.

cataCXium® Ligands

This class of ligands, featuring di(1-adamantyl)alkylphosphine groups, is known for its exceptional steric bulk and basicity.[10] These properties make them highly efficient for palladium-catalyzed cross-coupling reactions, often allowing for very low catalyst loadings.

-

Key Ligand: cataCXium® A

-

Mechanism of Action: The immense steric hindrance of the adamantyl groups facilitates the reductive elimination step and stabilizes the active catalytic species, leading to high turnover numbers (TONs) and turnover frequencies (TOFs).

-

Expected Performance: cataCXium® A is a strong candidate for the Suzuki coupling of 3-fluoropyridine-4-trifluoroborate, especially in contexts where high catalyst efficiency is paramount. It has shown unique effectiveness in challenging heteroaryl couplings.[11]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They form strong bonds with the metal center and are often more resistant to oxidation than phosphine ligands.

-

Key Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)

-

Mechanism of Action: NHCs are strong σ-donors, which can accelerate the rate of oxidative addition. Their steric bulk can be tuned to optimize the catalytic activity for specific substrates.[12]

-

Expected Performance: For the coupling of 3-fluoropyridine-4-trifluoroborate, NHC ligands like IPr and SIPr are expected to be highly effective, potentially offering different selectivity compared to phosphine ligands in certain cases.[12]

Data Summary: Ligand Performance in Heteroaryl Trifluoroborate Couplings

| Ligand Class | Key Examples | Typical Catalyst Loading | Key Advantages for 3-Fluoropyridine Coupling | Reference |

| Buchwald-Type | RuPhos, SPhos, XPhos | 1-2 mol % | High reactivity with aryl chlorides, broad substrate scope. | [2][7][8][9] |

| cataCXium® | cataCXium® A | 0.01-1 mol % | High turnover numbers, excellent for sterically demanding couplings. | [10][11] |

| NHC Ligands | IPr, SIPr | 1-2 mol % | Strong σ-donation, high thermal stability. | [12] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, using a Buchwald-type ligand.

Materials and Reagents:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Ethanol (anhydrous)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

Workflow Diagram

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Buchwald Ligands [sigmaaldrich.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 10. nacatsoc.org [nacatsoc.org]

- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Potassium 3-fluoropyridine-4-trifluoroborate in Medicinal Chemistry

Introduction: A Convergence of Stability and Reactivity

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone for modulating the physicochemical and pharmacological properties of lead compounds. The pyridine scaffold is ubiquitous in pharmaceuticals, and its fluorination can profoundly enhance metabolic stability, alter basicity (pKa), and improve membrane permeability.[1][2][3] Specifically, the 3-fluoropyridine motif is a valuable component in the design of novel therapeutics targeting a range of conditions, from central nervous system disorders to oncology.[2]

Potassium 3-fluoropyridine-4-trifluoroborate emerges as a superior building block for introducing this key structural unit. It belongs to the class of potassium organotrifluoroborate salts, which offer significant advantages over their boronic acid and ester counterparts. These crystalline solids are generally stable to both air and moisture, eliminating the need for strictly anhydrous or inert reaction conditions and simplifying storage and handling.[4][5][6] This inherent stability, coupled with their reliable stoichiometry and high reactivity in cross-coupling reactions, makes them exceptionally well-suited for the demanding and often complex synthetic campaigns of medicinal chemistry.[7][8]

This guide provides an in-depth exploration of the application of this compound, focusing on its central role in palladium-catalyzed cross-coupling reactions and offering detailed protocols for its effective use in a research and development setting.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the premier method for constructing C-C bonds, particularly between sp²-hybridized centers.[9][10] this compound is an excellent nucleophilic partner in this reaction, enabling the efficient synthesis of 4-aryl- or 4-vinyl-3-fluoropyridines.

Mechanistic Rationale

The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[11]

-

Transmetalation : This is the crucial step where the organic group is transferred from boron to the palladium center. For potassium organotrifluoroborates, this step requires a base (e.g., Cs₂CO₃, K₂CO₃) to facilitate the formation of a more reactive boronate species, displacing the fluoride ions and enabling the transfer to the palladium complex.

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents catalyst oxidation and ensures high catalytic activity.

-

Solvent Degassing: Residual oxygen dissolved in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical for reproducible and high-yielding reactions.

-

Choice of Base: A base is required to activate the trifluoroborate salt. Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents and its ability to facilitate the formation of the reactive borate intermediate.

-

Ligand Selection: Phosphine ligands (like SPhos, XPhos, or RuPhos) stabilize the palladium center and modulate its reactivity, often leading to higher yields and broader substrate scope, especially with challenging substrates like aryl chlorides.[5]

Materials & Equipment:

-

This compound

-

Aryl bromide (or other suitable electrophile)

-

Palladium(II) acetate [Pd(OAc)₂] or similar Pd precursor

-

Phosphine ligand (e.g., RuPhos, SPhos)

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), Cesium carbonate (2.0 - 3.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a mixture of an organic solvent like toluene or dioxane with water (e.g., 10:1 ratio).

-

Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-fluoro-4-arylpyridine product.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical conditions and considerations for the Suzuki-Miyaura coupling. Yields are illustrative and highly dependent on the specific substrates used.

| Electrophile (Ar-X) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Notes |

| 4-Bromoanisole | Pd(OAc)₂ (2%), SPhos (4%) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | Good to Excellent | A standard, electron-rich coupling partner. |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2%), XPhos (4%) | K₃PO₄ (3) | Dioxane | 110 | Moderate to Good | Aryl chlorides are less reactive and often require stronger bases and more specialized ligands.[12] |

| 1-Bromo-3-(CF₃)benzene | PdCl₂(dppf) (3%) | K₂CO₃ (3) | DME/H₂O | 90 | Good | Electron-deficient partners generally couple efficiently. |

| Vinyl Bromide | Pd(PPh₃)₄ (5%) | Na₂CO₃ (3) | Toluene/EtOH | 80 | Good | Retains the stereochemistry of the vinyl partner. |

Advantages in the Drug Discovery Workflow

The stability and reliability of this compound make it an ideal reagent for late-stage functionalization (LSF) . LSF is a powerful strategy in medicinal chemistry where key structural motifs are introduced at the end of a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogues from a common, advanced intermediate, accelerating the structure-activity relationship (SAR) studies.

The air and moisture stability of the trifluoroborate salt means it can be successfully coupled with complex, multi-functionalized molecules without the risk of degradation that might occur with more sensitive organometallic reagents.[4][8]

Caption: Workflow for Late-Stage Functionalization in drug discovery.

Conclusion

This compound is a robust and versatile building block that addresses many of the challenges associated with handling traditional organoboron reagents. Its exceptional stability, ease of use, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. The ability to reliably introduce the important 3-fluoropyridine moiety, particularly in late-stage functionalization strategies, streamlines the synthesis of novel drug candidates and accelerates the entire discovery process. Its adoption can lead to more efficient and practical synthetic routes for the next generation of therapeutics.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–826.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. Available from: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available from: [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved January 27, 2026, from [Link]

-

Wang, F., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584–2590. Available from: [Link]

-

Banks, R. E., et al. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 11(8), 1339. Available from: [Link]

-

Aoccd. (2023, September 18). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Retrieved January 27, 2026, from [Link]

-

Chen, Z., et al. (2022). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry, 14, 1041-1048. Available from: [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved January 27, 2026, from [Link]

-

Speciality Chemicals. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved January 27, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved January 27, 2026, from [Link]

-

Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(13), 5001. Available from: [Link]

-

Cable, C., et al. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 11, 23984. Available from: [Link]

-

ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |. YouTube. Retrieved January 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. researchgate.net [researchgate.net]